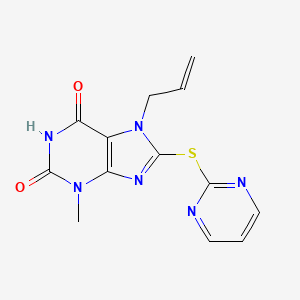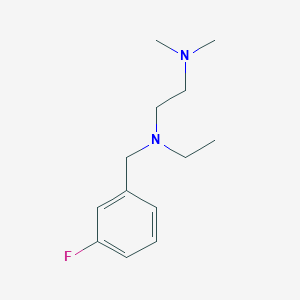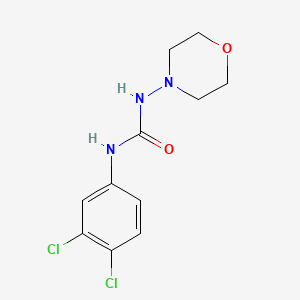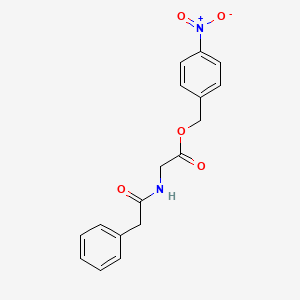
1-(3-pyridinyl)ethanone O-(2,2-diphenylacetyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-pyridinyl)ethanone O-(2,2-diphenylacetyl)oxime, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies. In
Mecanismo De Acción
The exact mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect and locate a host. DEET may also interfere with the insect's ability to feed by disrupting the insect's feeding behavior.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity in humans. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have a negative impact on the environment, particularly on aquatic ecosystems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is a widely used insect repellent and has been extensively studied for its effectiveness in repelling insects. However, there are limitations to its use in lab experiments. DEET can interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, DEET can have a negative impact on the environment, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DEET. One area of research could focus on developing new insect repellents that are more effective and have fewer negative impacts on the environment. Another area of research could focus on understanding the mechanism of action of DEET and how it interacts with insects at the molecular level. Finally, research could focus on developing new methods for studying insect behavior that are not affected by the use of insect repellents like DEET.
Conclusion:
DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling a wide range of insects. While it has been shown to have a low toxicity in humans, it can have negative impacts on the environment. There are several future directions for research on DEET, including developing new insect repellents, understanding the mechanism of action of DEET, and developing new methods for studying insect behavior.
Métodos De Síntesis
DEET can be synthesized through a multi-step process starting with the reaction of pyridine with acetyl chloride to form 3-acetylpyridine. This intermediate is then reacted with hydroxylamine to form 3-acetylpyridine oxime. Finally, 2,2-diphenylacetyl chloride is added to 3-acetylpyridine oxime to form DEET.
Aplicaciones Científicas De Investigación
DEET has been extensively studied for its insect repellent properties. It has been used in a wide range of scientific research applications, including entomology, epidemiology, and public health. DEET has been shown to be effective in preventing the transmission of diseases such as malaria, dengue fever, and West Nile virus.
Propiedades
IUPAC Name |
[(E)-1-pyridin-3-ylethylideneamino] 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-16(19-13-8-14-22-15-19)23-25-21(24)20(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,20H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSKEFQWDVBKRY-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-1-({[(1E)-1-(pyridin-3-yl)ethylidene]amino}oxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5852123.png)
![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)

![3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5852149.png)

![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5852158.png)

![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)
![ethyl 3-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5852184.png)

